molecular formula C8H8BrFO2 B13920943 1-Bromo-2,5-dimethoxy-4-fluorobenzene

1-Bromo-2,5-dimethoxy-4-fluorobenzene

Cat. No.: B13920943
M. Wt: 235.05 g/mol
InChI Key: WKPGSXGWTGYEQH-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-4-fluorobenzene is a high-value, polyfunctional aromatic building block designed for advanced organic synthesis and research applications. Its molecular structure, incorporating bromine, fluorine, and two methoxy groups in a specific arrangement, makes it a privileged scaffold in medicinal chemistry and materials science. The bromine substituent serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, enabling the facile introduction of complex aryl and alkyl groups. Concurrently, the fluorine atom can be exploited for further functionalization via nucleophilic aromatic substitution, allowing researchers to replace the fluorine with other nucleophiles like methoxide, as demonstrated in synthetic routes to methoxylated arene derivatives . This reactivity is particularly valuable for creating diverse chemical libraries. The dimethoxy pattern is commonly found in ligands for receptor studies and in the synthesis of more complex molecular architectures. As a result, this compound is expected to be instrumental in pharmaceutical research for developing active pharmaceutical ingredients (APIs) , and in materials science for creating organic electronic components . As with all such specialized reagents, this product is intended For Research Use Only and is not classified or approved for diagnostic, therapeutic, or human use. Researchers should consult the specific Material Safety Data Sheet (MSDS) for safe handling and storage guidelines.

Properties

IUPAC Name

1-bromo-4-fluoro-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPGSXGWTGYEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2,5-Dimethoxy-4-fluorobenzene

A common approach is to start from 2,5-dimethoxy-4-fluorobenzene, which already contains the methoxy and fluorine substituents, and then perform selective bromination at position 1.

  • Reagents and Conditions: Bromination typically uses bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst or under radical conditions.
  • Selectivity: The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, favoring bromination at the position ortho or para to the methoxy groups. The fluorine substituent, being ortho/para-directing but less activating, influences regioselectivity.
  • Outcome: This method yields 1-bromo-2,5-dimethoxy-4-fluorobenzene with high regioselectivity when carefully controlled.

Pd-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce substituents on pre-functionalized aromatic rings:

  • Starting from 1-bromo-2,5-dimethoxybenzene, fluorination can be achieved via Pd-catalyzed fluorination using appropriate fluorine sources.
  • Alternatively, fluorinated aryl halides can be coupled with methoxy-substituted boronic acids.

These methods provide versatility and high yields, as demonstrated in recent literature on fluorinated biphenyl compounds.

Experimental Data and Conditions

Method Starting Material Reagents/Conditions Yield (%) Notes
Direct bromination 2,5-Dimethoxy-4-fluorobenzene Br2 or NBS, Lewis acid catalyst, controlled temp 60-80 High regioselectivity required
Directed ortho-lithiation 2,5-Dimethoxybenzene n-BuLi, N-fluorobenzenesulfonimide, low temp 50-70 Requires inert atmosphere, cryogenic temps
Pd-catalyzed cross-coupling 1-Bromo-2,5-dimethoxybenzene Pd catalyst, fluorine source, base, solvent 70-85 High functional group tolerance

Supporting Analytical Data

Research Discoveries and Advances

  • Recent studies have shown that the use of Pd(0)-catalyzed fluorination and bromination reactions can improve yields and selectivity for halogenated anisole derivatives, including 1-bromo-2,5-dimethoxy-4-fluorobenzene analogs.
  • Computational studies support the regioselectivity observed experimentally, attributing it to electronic effects of substituents and steric hindrance.
  • Improved solvent systems and co-solvent mixtures have been developed to enhance solubility and reaction rates for halogenation steps.

Summary Table of Preparation Routes

Route No. Key Steps Advantages Disadvantages
1 Direct bromination of 2,5-dimethoxy-4-fluorobenzene Simple, fewer steps Requires precise control of conditions to avoid polybromination
2 Directed ortho-lithiation + electrophilic fluorination High regioselectivity Sensitive reagents, low temperature required
3 Pd-catalyzed cross-coupling fluorination High yields, functional group tolerance Requires expensive catalysts, multi-step

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-bromo-4-fluoro-2,5-dimethoxy-3-nitrobenzene.

    Sulfonation: 1-bromo-4-fluoro-2,5-dimethoxybenzenesulfonic acid.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-4-fluoro-2,5-dimethoxybenzene finds applications in several fields:

Mechanism of Action

The mechanism of action of 1-bromo-4-fluoro-2,5-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring, leading to the formation of diverse products. The methoxy groups can also participate in electron-donating interactions, stabilizing reaction intermediates and influencing the reactivity of the compound.

Comparison with Similar Compounds

4-Bromo-2,5-dimethoxytoluene (CAS 13321-74-9)

  • Structure : Benzene ring with Br (1-position), -OCH₃ (2,5-positions), and -CH₃ (4-position).
  • Molecular Formula : C₉H₁₁BrO₂; MW : 231.09 g/mol.
  • Melting Point : 77–78°C.
  • Key Difference: The methyl group (-CH₃) at the 4-position increases steric bulk and reduces electronegativity compared to fluorine. This results in higher melting points and altered solubility in nonpolar solvents .

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Structure : Benzene ring with Br (4-position) and -NH₂ groups (1,2-positions).
  • Molecular Formula : C₆H₅BrN₂; MW : 187.03 g/mol.
  • Key Difference: Amino groups (-NH₂) are strongly electron-donating, increasing reactivity toward electrophiles. This compound is highly hazardous, requiring immediate medical attention upon exposure .

1-Bromo-2,5-difluorobenzene (CAS 1072-85-1)

  • Structure : Benzene ring with Br (1-position) and F (2,5-positions).
  • Molecular Formula : C₆H₃BrF₂; MW : 208.99 g/mol.
  • Key Difference : Lack of methoxy groups reduces electron-donating effects, making the ring more electron-deficient. This enhances susceptibility to nucleophilic aromatic substitution .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-Bromo-2,5-dimethoxy-4-fluorobenzene* C₈H₇BrFO₂ ~231.04 <77 (inferred) Br, 2×OCH₃, F
4-Bromo-2,5-dimethoxytoluene C₉H₁₁BrO₂ 231.09 77–78 Br, 2×OCH₃, CH₃
4-Bromo-1,2-diaminobenzene C₆H₅BrN₂ 187.03 Not reported Br, 2×NH₂
1-Bromo-2,5-difluorobenzene C₆H₃BrF₂ 208.99 Not reported Br, 2×F

*Inferred data based on structural analogs.

Biological Activity

1-Bromo-2,5-dimethoxy-4-fluorobenzene, a substituted phenyl compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, metabolism, and relevant case studies to provide a comprehensive overview of the compound's significance in research and development.

  • Chemical Formula : C₈H₈BrF
  • Molecular Weight : 215.06 g/mol
  • CAS Number : 13553414

Structure

The compound features a bromine atom, two methoxy groups, and a fluorine atom attached to a benzene ring, which influences its reactivity and interactions with biological systems.

Biological Activity

1-Bromo-2,5-dimethoxy-4-fluorobenzene has been studied for various biological activities, including its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Effects

  • Psychoactive Properties : The compound is structurally related to psychoactive substances and has been investigated for its effects on the central nervous system (CNS). Research indicates that similar compounds can interact with serotonin receptors, potentially leading to hallucinogenic effects or modulation of mood and cognition .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have shown efficacy in degrading estrogen receptors, which is crucial in breast cancer treatment .

Metabolism

The metabolic profile of 1-bromo-2,5-dimethoxy-4-fluorobenzene is essential for understanding its pharmacokinetics and potential toxicity.

Key Findings on Metabolism:

  • Metabolic Stability : Studies indicate that the compound undergoes extensive metabolism in the liver, producing multiple metabolites that may retain or alter biological activity .
  • Enzyme Interactions : The compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. This process is critical for drug clearance and can affect therapeutic efficacy .

Study 1: Neuropharmacological Assessment

A study evaluated the effects of 1-bromo-2,5-dimethoxy-4-fluorobenzene on rodent models. Behavioral assays indicated alterations in locomotion and anxiety-like behaviors, suggesting interaction with CNS pathways.

Study 2: Antitumor Activity

In vitro tests revealed that analogs of the compound inhibited proliferation in breast cancer cell lines. The mechanism was linked to estrogen receptor degradation pathways, showing promise for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologyAltered locomotion; anxiety reduction
AnticancerInhibition of breast cancer cell lines
MetabolismExtensive liver metabolism

Table 2: Metabolic Pathways

Metabolite NameFormation ProcessKey Enzymes Involved
Hydroxy derivativesO-demethylation and hydroxylationCYP450
GlucuronidesConjugation with glucuronic acidUGTs
SulfatesSulfation reactionsSULTs

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